molecular formula C10H18O B097011 2-(4-Methylcyclohexyl)prop-2-en-1-ol CAS No. 15714-12-2

2-(4-Methylcyclohexyl)prop-2-en-1-ol

Cat. No.: B097011
CAS No.: 15714-12-2
M. Wt: 154.25 g/mol
InChI Key: RYBQTIMCBUUSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylcyclohexyl)prop-2-en-1-ol is a monoterpenoid alcohol characterized by a cyclohexyl ring substituted with a methyl group at the 4-position and a propenol (allyl alcohol) moiety.

Properties

CAS No.

15714-12-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3

InChI Key

RYBQTIMCBUUSQQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=C)CO

Canonical SMILES

CC1CCC(CC1)C(=C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

The following compounds share structural similarities with 2-(4-Methylcyclohexyl)prop-2-en-1-ol:

Compound Name Key Structural Differences CAS Number Source/Application
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol Double bond in cyclohexene ring (3-enyl), tertiary alcohol 98-55-5 Fragrance industry (α-Terpineol analog)
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol Chiral center at cyclohexene 1-position 7785-53-7 PubChem ID 179652; stereochemical studies
2-((1S,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)prop-2-en-1-ol Benzyl ether substitution at cyclohexyl 2-position - Antimicrobial derivative of neoisopulegol
1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol Aromatic ring (methoxy and methyl substituents) 80868-64-0 Synthetic intermediate for pharmaceuticals
Key Observations:
  • Cyclohexene vs. Cyclohexane Rings : Compounds like 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol (α-Terpineol analog) feature a cyclohexene ring, enhancing rigidity and influencing volatility compared to the fully saturated cyclohexyl group in the target compound .
  • Substituent Effects : The benzyloxy derivative in exhibits enhanced antimicrobial activity due to increased lipophilicity, suggesting that substitutions on the cyclohexyl ring could modulate bioactivity .
  • Stereochemistry : The (1R)-configured isomer in highlights the role of chirality in biological interactions, though specific data for the target compound’s enantiomers are lacking .

Physicochemical Properties

Limited direct data exist for 2-(4-Methylcyclohexyl)prop-2-en-1-ol, but comparisons can be inferred from analogs:

Property 2-(4-Methylcyclohexyl)prop-2-en-1-ol (Inferred) 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol
Molecular Weight ~168.23 g/mol 156.26 g/mol 178.23 g/mol
Boiling Point Estimated 220–240°C 219°C (literature for α-Terpineol) Not reported
Solubility Low water solubility, miscible in organic solvents Similar behavior Likely polar aprotic solvent-miscible
Reactivity Allylic hydroxyl prone to oxidation Stable tertiary alcohol Conjugated double bond enhances electrophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylcyclohexyl)prop-2-en-1-ol
Reactant of Route 2
2-(4-Methylcyclohexyl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.